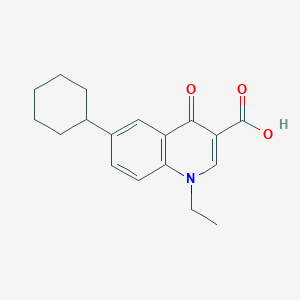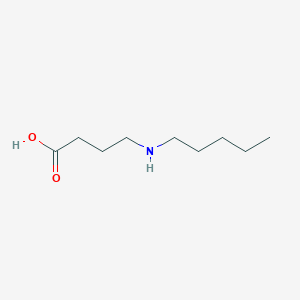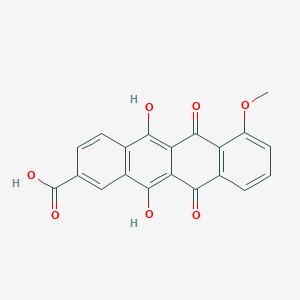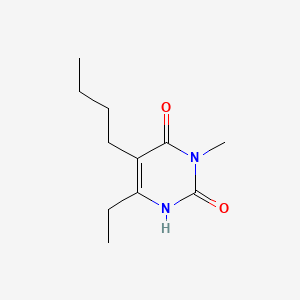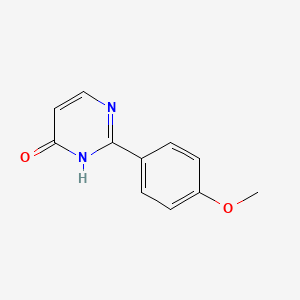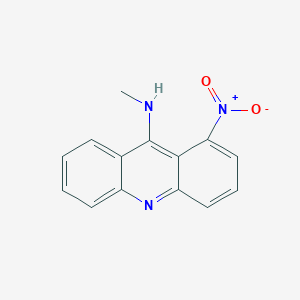![molecular formula C13H14N4O2S B12925535 N'-[6-(4-methylphenoxy)pyrimidin-4-yl]sulfanylacetohydrazide](/img/structure/B12925535.png)
N'-[6-(4-methylphenoxy)pyrimidin-4-yl]sulfanylacetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[6-(4-methylphenoxy)pyrimidin-4-yl]sulfanylacetohydrazide is a complex organic compound with a unique structure that includes a pyrimidine ring, a phenoxy group, and a sulfanylacetohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[6-(4-methylphenoxy)pyrimidin-4-yl]sulfanylacetohydrazide typically involves multiple steps, starting with the preparation of the pyrimidine ring and the phenoxy group. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.
Introduction of the Phenoxy Group: This step involves the reaction of the pyrimidine intermediate with 4-methylphenol in the presence of a suitable catalyst.
Formation of the Sulfanylacetohydrazide Moiety: This involves the reaction of the intermediate with thioacetic acid and hydrazine hydrate under specific conditions to form the final product.
Industrial Production Methods
Industrial production of N’-[6-(4-methylphenoxy)pyrimidin-4-yl]sulfanylacetohydrazide may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions
N’-[6-(4-methylphenoxy)pyrimidin-4-yl]sulfanylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The phenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
N’-[6-(4-methylphenoxy)pyrimidin-4-yl]sulfanylacetohydrazide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of N’-[6-(4-methylphenoxy)pyrimidin-4-yl]sulfanylacetohydrazide involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids, while the phenoxy group can enhance its binding affinity. The sulfanylacetohydrazide moiety can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can induce cellular damage.
Comparación Con Compuestos Similares
Similar Compounds
- Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide
- N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
Uniqueness
N’-[6-(4-methylphenoxy)pyrimidin-4-yl]sulfanylacetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H14N4O2S |
|---|---|
Peso molecular |
290.34 g/mol |
Nombre IUPAC |
N'-[6-(4-methylphenoxy)pyrimidin-4-yl]sulfanylacetohydrazide |
InChI |
InChI=1S/C13H14N4O2S/c1-9-3-5-11(6-4-9)19-12-7-13(15-8-14-12)20-17-16-10(2)18/h3-8,17H,1-2H3,(H,16,18) |
Clave InChI |
JEHWUTJJNUQGGP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OC2=CC(=NC=N2)SNNC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1-Benzyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12925456.png)

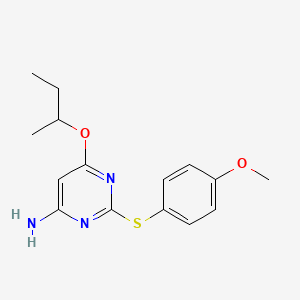
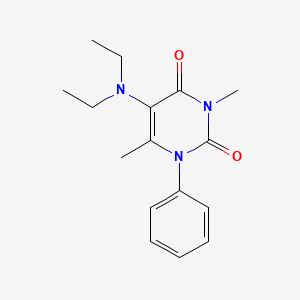


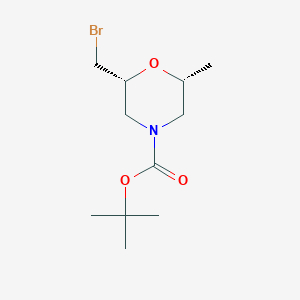
![Benzaldehyde, 4-[2-[1-(6-chloro-3-pyridazinyl)-4-piperidinyl]ethoxy]-](/img/structure/B12925488.png)
